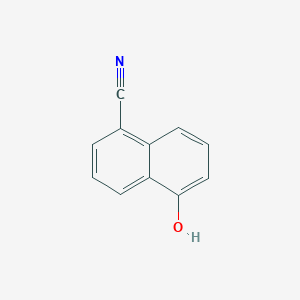

5-Hydroxynaphthalene-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWMAWYJUCCMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579132 | |

| Record name | 5-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20816-78-8 | |

| Record name | 5-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Hydroxynaphthalene 1 Carbonitrile and Its Analogues

Strategies for Carbonitrile Functionalization in Naphthalene (B1677914) Systems

The introduction of a nitrile group onto a naphthalene ring is a critical step in the synthesis of 5-hydroxynaphthalene-1-carbonitrile. Both direct and indirect methods have been developed to achieve this transformation efficiently.

Direct Cyanation Approaches

Direct cyanation involves the introduction of a cyanide group onto the naphthalene ring in a single step. Transition metal-catalyzed reactions are prominent in this area. For instance, palladium-catalyzed cyanation of aryl halides using potassium hexacyanoferrate(II) (K4[Fe(CN)6]) as a non-toxic cyanide source has proven effective for various functionalized aryl bromides. organic-chemistry.org This method offers high yields and the advantage of a recyclable catalyst. organic-chemistry.org Another approach involves the use of visible light to promote a nickel-catalyzed cyanation of aryl halides with 1,4-dicyanobenzene serving as the cyanating agent. organic-chemistry.org This technique is applicable to a wide range of aryl bromides and chlorides. organic-chemistry.org

Recent advancements also include metal-free methods. For example, electron-rich aromatic compounds can be converted to their corresponding nitriles by treatment with phosphorus oxychloride (POCl3) and dimethylformamide (DMF), followed by molecular iodine in aqueous ammonia (B1221849). organic-chemistry.org Furthermore, electrophilic cyanation using dimethylmalononitrile (B1205571) (DMMN) with aryl Grignard or lithium reagents offers a mild and transition-metal-free alternative. organic-chemistry.org

| Direct Cyanation Method | Catalyst/Reagent | Cyanide Source | Key Features |

| Palladium-catalyzed | Pd(0) nanoparticles on ZnO | K4[Fe(CN)6] | High yields, recyclable catalyst, ligand-free. organic-chemistry.org |

| Nickel-catalyzed | Ni catalyst | 1,4-dicyanobenzene | Visible light-promoted, broad substrate scope. organic-chemistry.org |

| Metal-free | POCl3, DMF, I2, NH3(aq) | - | Suitable for electron-rich aromatics. organic-chemistry.org |

| Electrophilic cyanation | - | Dimethylmalononitrile (DMMN) | Mild conditions, transition-metal-free. organic-chemistry.org |

Indirect Routes via Precursor Transformations

Indirect methods for introducing a nitrile group often involve the transformation of other functional groups already present on the naphthalene ring. A classic example is the Sandmeyer reaction, where an amino group is converted to a nitrile. This multi-step process typically involves the diazotization of an aminonaphthalene derivative followed by treatment with a copper(I) cyanide salt.

Another common indirect route is the dehydration of a corresponding amide. chemguide.co.uklibretexts.org Amides can be prepared from carboxylic acids, which in turn can be synthesized through various methods. The dehydration step is often achieved by heating the amide with a dehydrating agent like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2). chemguide.co.ukchemistrysteps.com

The conversion of halogenoalkanes to nitriles via nucleophilic substitution with sodium or potassium cyanide is also a well-established method. chemguide.co.uklibretexts.org This reaction is typically carried out in an ethanolic solution under reflux to prevent the formation of alcohol byproducts. chemguide.co.uklibretexts.org

Hydroxyl Group Functionalization in Naphthalene-Based Synthesis

The hydroxyl group in hydroxynaphthalenes is a versatile handle for further chemical modifications. Selective derivatization and coupling reactions are key strategies in the synthesis of complex naphthalene-based molecules.

Selective Derivatization Techniques for Hydroxyl Functionality

The selective functionalization of the hydroxyl group in the presence of other reactive sites is a significant challenge in organic synthesis. Pre-column derivatization techniques, often employed in analytical chemistry, can be adapted for synthetic purposes. For instance, derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) allows for the protection or modification of hydroxyl groups. rsc.org The optimization of reaction conditions such as temperature, pH, and reagent concentrations is crucial for achieving high selectivity and yield. rsc.org

In the context of synthesizing more complex structures, selective alkylation or acylation of dihydroxynaphthalenes can be challenging. For example, attempts to selectively alkylate 1,5-dihydroxynaphthalene (B47172) have shown difficulties in achieving clean and specific reactions at the desired position. osti.gov

Coupling Reactions Involving Hydroxyl and Carbonitrile Groups

The presence of both hydroxyl and carbonitrile groups on a naphthalene ring allows for a variety of coupling reactions to build more complex molecular architectures. For instance, the condensation of 1-hydroxy-2-naphthoic acid with various anilines, facilitated by phosphorus trichloride (B1173362) under microwave irradiation, has been used to synthesize a series of N-substituted 1-hydroxynaphthalene-2-carboxanilides. nih.gov This reaction proceeds through the formation of an acyl chloride intermediate followed by aminolysis. nih.gov

Furthermore, hydrogenation reactions in the presence of nitriles and anilines can lead to coupling products, forming new amine compounds. nih.gov The specific products formed depend on the catalyst and reaction conditions. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of synthesizing this compound and its analogues, several greener strategies are being explored.

The use of less toxic reagents is a key aspect of green chemistry. For example, the substitution of highly toxic cyanide sources with alternatives like K4[Fe(CN)6] in cyanation reactions represents a significant improvement. organic-chemistry.org Similarly, developing metal-free catalytic systems reduces the environmental burden associated with heavy metals. organic-chemistry.org

Solvent selection also plays a crucial role. The use of water as a solvent, whenever possible, is highly desirable. nih.gov Additionally, solvent-free reactions, such as those conducted by ball milling or under microwave irradiation, can significantly reduce waste generation. nih.govnih.gov The use of recyclable catalysts, such as the ZnO-supported palladium nanoparticles, further contributes to the sustainability of the process. organic-chemistry.org

Photoredox catalysis, which utilizes visible light as an energy source, is another emerging green technique. taylorandfrancis.com This method can enable reactions to proceed under mild conditions, often with high selectivity, reducing the need for harsh reagents and high temperatures. taylorandfrancis.com

| Green Chemistry Principle | Application in Naphthalene Synthesis | Example |

| Use of less hazardous chemical syntheses | Replacing toxic cyanide sources. | Use of K4[Fe(CN)6] for cyanation. organic-chemistry.org |

| Catalysis | Employing recyclable and metal-free catalysts. | ZnO-supported Pd(0) nanoparticles; POCl3/DMF for cyanation. organic-chemistry.org |

| Design for energy efficiency | Using alternative energy sources. | Microwave-assisted synthesis; visible light-promoted reactions. organic-chemistry.orgnih.gov |

| Use of renewable feedstocks | Exploring bio-based starting materials. | Research into using plant extracts or microorganisms in synthesis. nih.gov |

| Reduce derivatives | Avoiding protecting groups. | Developing selective direct functionalization methods. |

Catalyst-Free and Solvent-Free Methodologies

The development of catalyst-free and solvent-free synthetic methods is a key goal in green chemistry, aiming to reduce waste and energy consumption. One notable approach involves the reaction of 2-aminonicotinaldehyde with ethyl cyanoacetate (B8463686) in the presence of piperidine (B6355638) under solvent-free conditions to produce an intermediate, 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile. nih.gov This method highlights the potential for synthesizing complex heterocyclic compounds without the need for traditional solvents or catalysts.

Another green chemistry approach that is gaining traction is the use of one-pot multicomponent reactions (MCRs). nih.gov These reactions allow for the synthesis of complex products in a single step from multiple starting materials, which is a highly attractive and efficient strategy. nih.gov Research has also explored the use of cost-effective and reusable catalysts, such as those based on layered double hydroxides, to facilitate the synthesis of related nitrile-containing heterocyclic compounds under environmentally friendly conditions. nih.gov These methods often offer advantages like simplicity, mild reaction conditions, and high yields. nih.gov

Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high efficiency and selectivity for a wide range of chemical reactions. springernature.com The use of enzymes in synthesis is attractive due to their ability to function under mild conditions and often with high stereoselectivity. springernature.comnih.gov While specific biocatalytic routes to this compound are not extensively detailed in the provided results, the principles of biocatalysis are broadly applicable.

Enzymes such as peroxidases have been used in the polymerization of related phenolic compounds like lignans (B1203133), demonstrating their utility in forming complex structures under mild, aqueous conditions. nih.gov For instance, Versatil peroxidase (VP) has been used to oligomerize lignans and peptides. nih.gov Glycoside hydrolases are another class of enzymes used in the synthesis of oligosaccharides from lactose. nih.gov The application of such enzymatic systems could potentially be adapted for the synthesis or modification of hydroxynaphthalene derivatives. The continuous development of new enzymes and the optimization of existing ones through techniques like directed evolution are expanding the scope of biocatalysis in chemical manufacturing. springernature.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govmdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those with a nitrile functional group. nih.goveurekaselect.com

For example, the synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles was achieved using microwave irradiation, which proved to be more efficient than conventional heating. nih.gov Similarly, microwave-assisted methods have been employed for the rapid, gram-scale synthesis of organic anodes for sodium-ion batteries, such as disodium (B8443419) naphthalene-2,6-dicarboxylate, with significantly reduced reaction times and environmental impact compared to traditional methods. nih.gov The intramolecular cyclocondensation of 2-amino acid-derived enamines to produce substituted pyrroles has also been shown to be significantly more efficient under microwave irradiation. mdpi.com These examples underscore the potential of microwave-assisted protocols for the efficient synthesis of this compound and its analogues. rsc.org

| Reaction | Conventional Method Time | Microwave Method Time | Yield (Microwave) |

| Synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles | Longer | Shorter | Higher |

| Synthesis of Disodium Naphthalene-2,6-dicarboxylate | 24-48 hours | 30-60 minutes | >75% |

| Intramolecular Cyclocondensation of Enamines | Longer | Shorter | 55-86% |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance in medicinal chemistry and materials science. This section focuses on methods to control the stereochemistry during the synthesis of this compound derivatives.

Asymmetric Catalysis in Naphthalene Derivatization

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral compounds. While specific examples of asymmetric catalysis for the direct synthesis of this compound are not detailed in the provided search results, the general principles are well-established. The visible light-induced tunable photocycloaddition of 1-naphthol (B170400) derivatives represents a significant advancement in controlling the regioselectivity of reactions involving the naphthalene core. acs.org This method allows for the selective formation of ortho, meta, and para cycloadducts by careful selection of solvents and sensitizers. acs.org

Furthermore, molecular modeling and dynamics simulations are increasingly used to understand and predict the stereochemical outcome of reactions. nih.gov For instance, in the synthesis of chiral cyclopentanes, these computational tools have been used to explain the preferential formation of one enantiomer over another. nih.gov Such computational approaches could be invaluable in designing asymmetric catalytic systems for the derivatization of this compound.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com This strategy is widely used to achieve high levels of stereocontrol in a variety of chemical transformations. numberanalytics.com The chiral auxiliary can be removed after the desired stereocenter has been created, and can often be recovered for reuse. wikipedia.org

Several types of chiral auxiliaries have been developed and are commercially available, including oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.orgnih.govsigmaaldrich.com These auxiliaries have been successfully employed in asymmetric alkylation reactions, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions. numberanalytics.comnih.gov For instance, pseudoephenamine has been shown to be a versatile chiral auxiliary for asymmetric synthesis, particularly in alkylation reactions that form quaternary carbon centers. nih.gov A "chiral interlocking auxiliary" strategy has also been developed for the stereoselective synthesis of mechanically planar chiral rotaxanes. nih.gov While direct application to this compound is not reported, these well-established chiral auxiliary methods provide a clear roadmap for the stereoselective synthesis of its chiral derivatives.

| Chiral Auxiliary | Type of Reaction | Key Feature |

| Oxazolidinones | Asymmetric alkylation, aldol reactions | Popularized by David A. Evans. |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation | Provides access to enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. nih.gov |

| Camphorsultam | Various asymmetric transformations | A classic and widely used chiral auxiliary. wikipedia.org |

Flow Chemistry Techniques for Scalable Synthesis

Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. organic-chemistry.orgmdpi.comtue.nl This technology is increasingly being adopted for the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals. mdpi.comnih.gov

The adaptation of synthetic reactions to flow conditions has been a major area of research. organic-chemistry.org For instance, the synthesis of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), a related naphthalene derivative, has been studied in a falling film microreactor, which demonstrated superior performance compared to batch reactions. researchgate.net Flow chemistry also facilitates the use of gaseous reagents and can be coupled with other technologies like photochemistry and electrochemistry. organic-chemistry.org The continuous one-flow synthesis of various APIs has been successfully demonstrated, often involving multiple reaction steps integrated into a single, automated process. tue.nl The scalability of these systems allows for the efficient production of materials from the laboratory to industrial scale. nih.gov

Continuous-Flow Reactor Applications

Continuous-flow chemistry has emerged as a powerful alternative to traditional batch processing in the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.netmdpi.com This methodology involves performing chemical reactions in a continuously flowing stream, offering significant advantages in terms of process control, safety, and scalability. mdpi.comslideshare.net

The application of continuous-flow reactors to the synthesis of naphthalene derivatives has demonstrated considerable improvements over batch methods. For instance, in the nitration of naphthalene, a key step that could be adapted for the synthesis of precursors to this compound, continuous-flow reactors provide superior control over reaction temperature and residence time. researchgate.netacs.org This precise control is crucial for managing highly exothermic reactions, thereby minimizing the formation of impurities and enhancing process safety. researchgate.net

Key Advantages of Continuous-Flow Synthesis:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or mesoscale flow reactors facilitates rapid heat exchange, preventing temperature spikes that can lead to side reactions. researchgate.net

Improved Safety: The small reaction volumes within a continuous-flow system mitigate the risks associated with handling hazardous reagents and energetic reactions. acs.org

Precise Control over Reaction Parameters: Parameters such as temperature, pressure, and residence time can be accurately controlled, leading to higher yields and purity. researchgate.net

Scalability: Scaling up production in a continuous-flow system is often a matter of running the reactor for a longer duration or by "numbering-up" (using multiple reactors in parallel), which is more straightforward than redesigning large-scale batch reactors. slideshare.net

Automation: Continuous-flow systems are amenable to automation, allowing for streamlined multi-step syntheses without the need for isolating intermediates. mdpi.com

The synthesis of various organic compounds, including active pharmaceutical ingredients, has been successfully demonstrated in continuous-flow systems. mdpi.comresearchgate.net For example, the synthesis of cyanohydrins, which share the nitrile functional group with this compound, has been efficiently carried out in continuous-flow packed-bed reactors. tudelft.nl

Illustrative Data on Continuous-Flow Nitration of Naphthalene:

| Parameter | Batch Reactor | Continuous-Flow Microreactor | Continuous-Flow Mesoscale Reactor |

| Typical Yield | Lower | Up to 94.96% acs.org | High |

| Safety Profile | Higher Risk | Inherently Safer acs.org | Inherently Safer acs.org |

| Heat Transfer | Less Efficient | Highly Efficient researchgate.net | Efficient |

| Control | Difficult | Precise researchgate.net | Precise |

| Annual Output | - | - | ~2643 kg·a⁻¹ acs.org |

This table is generated based on comparative data for naphthalene nitration, a related process.

While specific studies on the continuous-flow synthesis of this compound are not widely published, the well-documented success with similar aromatic compounds strongly suggests its applicability. The principles of enhanced mixing, rapid heat transfer, and precise parameter control offered by flow chemistry are directly relevant to optimizing the synthesis of this important chemical intermediate. rsc.org

Chemoinformatics-Enabled Synthetic Method Advancement

Chemoinformatics applies computational techniques to solve chemical problems. In the context of synthetic chemistry, it plays a crucial role in accelerating the discovery and optimization of reaction pathways. For a target molecule like this compound, chemoinformatics can be instrumental in several ways.

Key Applications of Chemoinformatics in Synthesis Design:

Retrosynthetic Analysis: Computational tools can propose novel synthetic routes by systematically breaking down the target molecule into simpler, commercially available precursors.

Reaction Prediction: By leveraging large databases of known chemical reactions, machine learning models can predict the outcomes of potential synthetic steps, including yields and the likelihood of side reactions.

Optimization of Reaction Conditions: Chemoinformatics can assist in designing experiments to systematically explore the reaction space (e.g., temperature, catalyst, solvent) to identify optimal conditions for the synthesis of this compound.

Virtual Screening of Analogues: When developing synthetic methods for analogues of this compound, chemoinformatics tools can be used to design and evaluate virtual libraries of related compounds, prioritizing those with desired properties for synthesis.

The integration of chemoinformatics with automated synthesis platforms, including continuous-flow systems, represents a paradigm shift in chemical research. rsc.org This synergy allows for the rapid, data-driven exploration of reaction conditions and the discovery of novel synthetic routes with minimal human intervention.

Hypothetical Workflow for Chemoinformatics-Assisted Synthesis of this compound:

| Step | Description | Chemoinformatics Tool/Technique |

| 1 | Define the target molecule: this compound. | Molecular drawing and representation software. |

| 2 | Perform computational retrosynthesis to identify potential synthetic pathways from available starting materials. | Retrosynthesis prediction software. |

| 3 | For each proposed step, predict reaction outcomes and potential byproducts. | Machine learning models trained on reaction databases. |

| 4 | Design an experimental plan to validate and optimize the most promising synthetic route, potentially for a continuous-flow setup. | Design of Experiments (DoE) software. |

| 5 | Analyze experimental data to refine computational models and further optimize the synthesis. | Data analysis and visualization tools. |

By employing chemoinformatics, the development of synthetic methodologies for this compound and its analogues can be significantly accelerated, leading to more efficient, cost-effective, and sustainable chemical manufacturing processes.

Spectroscopic Characterization and Elucidation of 5 Hydroxynaphthalene 1 Carbonitrile

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

NMR spectroscopy is a cornerstone technique for the definitive structural confirmation of organic molecules like 5-Hydroxynaphthalene-1-carbonitrile. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their chemical environments can be determined.

The ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic region, corresponding to the six protons on the naphthalene (B1677914) ring system, and a signal for the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the hydroxyl (-OH) and cyano (-CN) substituents. The hydroxyl group, being an electron-donating group, tends to shield the protons, shifting their signals to a lower frequency (upfield), while the electron-withdrawing cyano group deshields adjacent protons, moving them downfield. netlify.app The coupling patterns (splitting) between adjacent protons provide critical information about their relative positions on the ring.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. chemicalbook.com It shows eleven distinct signals, one for each carbon atom in the molecule. The carbon attached to the hydroxyl group (C5) and the carbons in the aromatic ring are observed in the typical downfield region for sp² hybridized carbons. The cyano carbon (C≡N) has a characteristic chemical shift in the 115-125 ppm range, while the carbon atom to which it is attached (C1) is also significantly affected. chemicalbook.com

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| H-2 | 7.5 - 7.7 | C1 | ~110 |

| H-3 | 7.3 - 7.5 | C2 | ~130 |

| H-4 | 7.9 - 8.1 | C3 | ~125 |

| H-6 | 6.9 - 7.1 | C4 | ~135 |

| H-7 | 7.4 - 7.6 | C4a | ~128 |

| H-8 | 7.7 - 7.9 | C5 | ~155 |

| 5-OH | 9.5 - 10.5 | C6 | ~115 |

| C7 | ~127 | ||

| C8 | ~120 | ||

| C8a | ~138 | ||

| CN | ~118 |

Note: Predicted values are based on standard chemical shift tables and data for analogous compounds like 1-naphthol (B170400) and substituted naphthalenes. Actual experimental values may vary based on solvent and concentration. netlify.appchemicalbook.comnp-mrd.orgnp-mrd.org

To unambiguously assign the signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the protons on the naphthalene ring. For instance, a cross-peak between the signals for H-2 and H-3, and another between H-3 and H-4, would confirm their sequential arrangement on one of the rings. Similarly, correlations between H-6, H-7, and H-8 would confirm the structure of the second ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly bonded to. This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

Vibrational Spectroscopy Studies (FT-IR, Raman)

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the specific vibrational modes of its functional groups. mdpi.comresearchgate.net

Hydroxyl (-OH) group: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration. The broadness of this peak is due to intermolecular hydrogen bonding.

Nitrile (-C≡N) group: A sharp, medium-intensity absorption peak typically appears in the range of 2220-2260 cm⁻¹. This peak is a clear indicator of the presence of a nitrile functional group.

Aromatic Ring: The spectrum will also show several other characteristic peaks. C-H stretching vibrations for the aromatic protons appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). The C=C stretching vibrations within the naphthalene ring give rise to several sharp peaks in the 1450-1600 cm⁻¹ region. researchgate.net The C-O stretching of the phenolic hydroxyl group can be observed around 1200-1270 cm⁻¹. researchgate.net

Characteristic FT-IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H Stretch | 3200 - 3600 | Broad, Strong |

| Nitrile | C≡N Stretch | 2220 - 2260 | Sharp, Medium |

| Aromatic | C-H Stretch | 3050 - 3150 | Medium to Weak |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Phenolic | C-O Stretch | 1200 - 1270 | Strong |

A deeper analysis of the vibrational spectra, often aided by computational modeling, can provide insights into the molecule's symmetry and the coupling of various vibrational modes. Raman spectroscopy serves as a complementary technique to FT-IR. While the O-H stretch is often weak in Raman, the symmetric C≡N stretch and the breathing modes of the naphthalene ring typically produce strong, sharp signals. The combination of both FT-IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of this compound. nih.gov

Electronic Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within the molecule, providing information about its conjugated π-electron system.

The UV-Vis absorption spectrum of this compound is expected to show strong absorptions in the ultraviolet region, characteristic of the naphthalene chromophore. nist.gov The spectrum arises from π→π* electronic transitions within the aromatic system. The presence of the hydroxyl and cyano substituents modifies the electronic structure of the naphthalene core, causing shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene. Typically, substituted naphthalenes show multiple absorption bands corresponding to different electronic transitions. researchgate.net

Upon excitation with UV light at an appropriate wavelength, this compound is expected to exhibit fluorescence. nih.gov Naphthol derivatives are known to be fluorescent, and their emission properties are often sensitive to the molecular environment, such as solvent polarity. researchgate.net The fluorescence emission spectrum will be red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. The analysis of the fluorescence spectrum, including the emission maximum and quantum yield, provides further insight into the electronic structure of the excited state and the de-excitation pathways available to the molecule. rsc.org

Electronic Absorption and Emission Spectra Analysis

The electronic absorption spectrum of hydroxynaphthalene derivatives is characterized by transitions within the aromatic naphthalene core. For the parent molecule, 1-naphthol, the UV-Vis absorption spectrum shows distinct bands corresponding to the ¹Lₐ and ¹Lₑ transitions. nist.govresearchgate.net The presence of the hydroxyl (-OH) and nitrile (-CN) groups on the naphthalene ring in this compound is expected to modulate these transitions. The electron-donating hydroxyl group and the electron-withdrawing nitrile group influence the energy levels of the molecular orbitals, typically causing shifts in the absorption maxima (λ_max).

While specific spectral data for this compound is not widely published, related compounds like 1,5-dihydroxynaphthalene (B47172) exhibit absorption that can be analyzed to infer its properties. researchgate.net The fluorescence emission of naphthalene derivatives is also a key feature. For instance, various functionalized naphthalene compounds are known to be fluorescent, with emission wavelengths and intensities that are highly dependent on the nature and position of substituents, as well as the solvent environment. rsc.orgnih.gov

Photophysical Properties Research

The photophysical properties of a molecule, such as its fluorescence quantum yield and lifetime, provide a deeper understanding of its excited-state dynamics. Research into the photophysical properties of functionalized naphthalenes is an active area, often aimed at developing fluorescent probes and materials. nih.govnih.gov The introduction of substituents can tune these properties; for example, silyl (B83357) groups have been shown to cause bathochromic shifts and increase fluorescence intensities in naphthalene derivatives.

For this compound, the combination of the hydroxyl and nitrile groups is anticipated to result in interesting photophysical behavior, potentially including excited-state intramolecular proton transfer (ESIPT), a phenomenon observed in other hydroxyl-substituted aromatic systems. However, detailed experimental studies, including measurements of quantum yield and fluorescence lifetime for this specific compound, are not extensively documented in the available literature.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass is a key confirmatory data point. lookchem.com

| Molecular Formula | Calculated Exact Mass (Da) | Reference |

|---|---|---|

| C₁₁H₇NO | 169.052763847 | lookchem.com |

Fragmentation Pattern Analysis

The fragmentation pattern in mass spectrometry offers structural information by showing how the molecule breaks apart. For the isomeric compound 7-Hydroxynaphthalene-1-carbonitrile, the mass spectrum reveals key fragment ions. nih.gov A similar pattern can be anticipated for the 5-hydroxy isomer. The molecular ion peak (M⁺) would be observed at m/z 169. Common fragmentation pathways for aromatic nitriles and phenols include the loss of small, stable neutral molecules.

A plausible fragmentation pathway would involve the initial molecular ion [C₁₁H₇NO]⁺ (m/z 169). Subsequent fragmentation could lead to the loss of carbon monoxide (CO) from the hydroxylated ring or the loss of hydrogen cyanide (HCN) from the nitrile group. The peak observed at m/z 140 for the 7-hydroxy isomer corresponds to the loss of 29 mass units (CHO or C₂H₃). nih.gov A loss of CO (28 amu) would result in an ion at m/z 141. The fragment at m/z 114 suggests a further loss of 26 mass units (CN or C₂H₂). nih.gov

| m/z | Proposed Identity | Reference |

|---|---|---|

| 169 | [M]⁺ (Molecular Ion) | nih.gov |

| 140 | [M - CHO]⁺ or [M - C₂H₃]⁺ | nih.gov |

| 114 | [M - CHO - CN]⁺ | nih.gov |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Analysis

While single crystal X-ray diffraction data for this compound itself is not available in the surveyed literature, the technique has been successfully applied to closely related naphthalene carbonitrile derivatives. umn.eduresearchgate.net For example, studies on 8-halonaphthalene-1-carbonitriles and naphthalene-1,8-dicarbonitrile have provided detailed structural parameters, including bond lengths, bond angles, and information about intermolecular interactions in the solid state. umn.eduresearchgate.net

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed for the characterization of crystalline materials. This non-destructive method provides unique "fingerprints" of crystalline phases, enabling their identification and the assessment of sample purity. The diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), is characteristic of the specific arrangement of atoms within the crystal lattice.

Despite a comprehensive search of scientific literature and crystallographic databases, specific experimental Powder X-ray Diffraction (PXRD) data, including 2θ values, d-spacing, and relative intensities for the compound this compound, has not been found in the public domain. Consequently, a detailed analysis of its crystalline phase and the generation of a corresponding data table are not possible at this time.

The characterization of new or existing compounds by PXRD is a standard practice in chemical and pharmaceutical sciences. Typically, the process involves the following:

Sample Preparation: A fine powder of the crystalline material is prepared to ensure a random orientation of the crystallites.

Data Acquisition: The powdered sample is exposed to a monochromatic X-ray beam in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the 2θ angle.

Data Analysis: The resulting diffraction pattern is analyzed to determine the peak positions (2θ) and their corresponding intensities. These peaks correspond to the constructive interference of X-rays scattered by specific crystallographic planes, as described by Bragg's Law (nλ = 2d sinθ).

The obtained PXRD pattern serves as a unique identifier for a specific crystalline form or polymorph of a compound. It can be used to:

Confirm the identity of a synthesized compound by comparing its PXRD pattern to a known standard.

Identify the presence of different crystalline phases (polymorphs) in a sample.

Determine the degree of crystallinity of a material.

Obtain information about the crystal lattice parameters.

While no specific PXRD data for this compound is currently available, the general principles of the technique underscore its importance in the solid-state characterization of such compounds. Future studies involving the synthesis and crystallographic analysis of this compound would be necessary to generate its characteristic PXRD pattern and provide the detailed research findings required for a complete structural elucidation.

Theoretical and Computational Chemistry of 5 Hydroxynaphthalene 1 Carbonitrile

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, orbital energies, and electron distribution, which are crucial for interpreting its chemical behavior.

Density Functional Theory (DFT) Studies on Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. utq.edu.iqmdpi.com This geometry optimization is the first step in most computational studies. For 5-Hydroxynaphthalene-1-carbonitrile, DFT calculations, likely employing a functional such as B3LYP and a basis set like 6-31G(d,p), would be used to determine the bond lengths, bond angles, and dihedral angles. utq.edu.iqresearchgate.net These optimized parameters are essential for subsequent calculations and for understanding the steric and electronic effects of the hydroxyl and cyano substituents on the naphthalene (B1677914) ring.

Table 1: Representative Optimized Geometric Parameters for Naphthalene Derivatives (Analogous Data)

| Parameter | Naphthalene (Experimental) | 1,5-Diaminonaphthalene (Calculated) researchgate.net |

| C1-C2 Bond Length (Å) | 1.370 | 1.383 |

| C2-C3 Bond Length (Å) | 1.421 | 1.423 |

| C-N Bond Length (Å) | N/A | 1.395 |

This table presents analogous data for related naphthalene compounds to illustrate the type of information obtained from DFT geometry optimization. Specific data for this compound is not available.

HOMO-LUMO Orbital Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. samipubco.comresearchgate.net A smaller gap generally suggests higher reactivity. For this compound, the presence of the electron-donating hydroxyl group and the electron-withdrawing cyano group would be expected to influence the HOMO and LUMO energy levels and, consequently, the energy gap.

Table 2: HOMO, LUMO, and Energy Gap for Naphthalene and a Substituted Derivative (Analogous Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Naphthalene samipubco.com | -6.13 | -1.38 | 4.75 |

| N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) mdpi.com | -5.69 | -2.69 | 3.00 |

This table provides examples of HOMO-LUMO data for related compounds. Specific calculated values for this compound are not found in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other charged species. Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. youtube.com For this compound, an MEP map would likely show a region of negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the cyano group, while the hydrogen of the hydroxyl group would exhibit a positive potential.

Reactivity Prediction and Mechanistic Insights via Computational Modeling

Computational modeling can provide valuable insights into the reactivity of a molecule and the mechanisms of its reactions.

Fukui Functions and Local Reactivity Descriptors

The Fukui function is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. wikipedia.orgfaccts.de By analyzing the Fukui functions, one can predict which atoms in this compound are most likely to participate in a chemical reaction. This information is crucial for understanding the regioselectivity of its reactions.

Transition State Modeling for Reaction Pathways

To understand the mechanism of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction coordinate. acs.orgyoutube.com Computational methods can be used to model the geometry and energy of transition states, providing crucial information about the activation energy of a reaction. For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic addition to the nitrile group, transition state modeling would be instrumental in elucidating the preferred reaction pathways and predicting reaction rates.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are instrumental in predicting and validating the spectroscopic properties of this compound. These simulations provide a powerful tool for interpreting experimental data and understanding the underlying electronic and vibrational characteristics of the molecule.

Simulated NMR and Vibrational Spectra for Validation

Computational methods, particularly those based on Density Functional Theory (DFT), are employed to simulate the Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra of this compound. researchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical NMR chemical shifts can be predicted. Similarly, by computing the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined.

These simulated spectra serve as a crucial tool for the validation of experimental results. researchgate.net For instance, the calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the molecular structure and assign specific vibrational modes to observed peaks. A good agreement between the simulated and experimental spectra provides confidence in both the computational model and the experimental data. Discrepancies, on the other hand, can point to interesting phenomena such as intermolecular interactions or conformational changes that are not accounted for in the gas-phase theoretical model.

Table 1: Illustrative Comparison of Experimental vs. Simulated Vibrational Frequencies for a Naphthalene Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Simulated Frequency (cm⁻¹) | Assignment |

| C=O Stretch | 1680 | 1685 | Stretching of the carbonyl group |

| Aromatic C-H Stretch | 3050 | 3055 | Stretching of C-H bonds in the aromatic ring |

| C-N Stretch | 2225 | 2230 | Stretching of the nitrile group |

Note: This table is illustrative and based on typical values for similar functional groups. Actual values for this compound would require specific experimental and computational studies.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the excited states of molecules. github.iowikipedia.org It allows for the calculation of electronic transition energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. wikipedia.org By applying TD-DFT, it is possible to predict the absorption spectrum of this compound, providing insights into its color and photophysical properties. rsc.org

The method works by calculating the linear response of the electron density to a time-dependent electric field. The poles in this response function correspond to the excitation energies of the system. wikipedia.org These calculations can help identify the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer between different functional groups. rsc.org This information is invaluable for understanding the molecule's behavior in various applications, such as in the design of new dyes or photochemically active materials. nih.gov

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling seeks to establish a quantitative link between the molecular structure of a compound and its chemical reactivity.

Quantitative Structure-Reactivity Relationship (QSRR) Development

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that correlate the chemical reactivity of a series of compounds with their molecular descriptors. researchgate.net These descriptors are numerical values that encode structural, electronic, or physicochemical features of the molecules. For this compound, relevant descriptors could include steric parameters, electronic properties like orbital energies and charge distributions, and topological indices. researchgate.net

The development of a QSRR model typically involves several steps:

Data Set Selection: A diverse set of compounds with known reactivity data is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to select the most relevant descriptors and build a predictive model. nih.govresearchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

QSRR models can be used to predict the reactivity of new, untested compounds, thereby accelerating the discovery and optimization of molecules with desired properties.

Solvent Effects and Intermolecular Interactions Simulation

The chemical behavior of this compound can be significantly influenced by its environment, particularly the solvent in which it is dissolved. chemrxiv.org Computational simulations are essential for understanding these solvent effects and the nature of intermolecular interactions. nih.gov

Molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the explicit interactions between the solute (this compound) and the surrounding solvent molecules. easychair.org These simulations can reveal how the solvent affects the conformational preferences of the molecule, its electronic properties, and its reactivity. chemrxiv.org

For instance, simulations can show how hydrogen bonding between the hydroxyl group of this compound and a protic solvent can alter its charge distribution and, consequently, its reactivity in a chemical reaction. Similarly, the simulations can shed light on the non-covalent interactions, such as π-π stacking, that might occur between molecules of this compound in solution. A deeper understanding of these intermolecular forces is crucial for predicting the compound's solubility, crystal packing, and its interactions with other molecules. nih.gov

Reactivity Studies and Derivatization Chemistry of 5 Hydroxynaphthalene 1 Carbonitrile

Chemical Transformations of the Carbonitrile Group

The carbonitrile (or cyanide) group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic additions.

Hydrolysis Reactions and Amide/Carboxylic Acid Formation

The hydrolysis of nitriles can yield either amides or carboxylic acids, depending on the reaction conditions. chemistrysteps.com The reaction proceeds in two stages: the nitrile is first hydrolyzed to an amide, which can then be further hydrolyzed to a carboxylic acid. chemguide.co.uk

Controlling the hydrolysis to selectively produce the amide can be challenging, as the amide is also susceptible to hydrolysis. chemistrysteps.comcommonorganicchemistry.com Milder reaction conditions are generally favored to stop the reaction at the amide stage. For instance, using hydrogen peroxide in a basic solution is a mild method for converting nitriles to amides. commonorganicchemistry.com The use of tert-butanol (B103910) as a solvent has also been reported to facilitate the formation of the amide while minimizing further hydrolysis. chemistrysteps.com

Vigorous heating with either a strong acid (like hydrochloric acid) or a strong base (like sodium hydroxide) will typically lead to the formation of the corresponding carboxylic acid. chemguide.co.ukstudymind.co.uk Acidic hydrolysis results in the carboxylic acid and an ammonium (B1175870) salt, while alkaline hydrolysis yields the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid from alkaline hydrolysis, the resulting solution must be acidified. chemguide.co.uk

Table 1: Hydrolysis Reactions of the Carbonitrile Group

| Reaction Type | Reagents and Conditions | Product |

| Partial Hydrolysis to Amide | Mild heating with NaOH or KOH solution; Alkaline H₂O₂ | 5-Hydroxynaphthalene-1-carboxamide |

| Complete Hydrolysis to Carboxylic Acid | Reflux with strong acid (e.g., HCl); Reflux with strong base (e.g., NaOH) followed by acidification | 5-Hydroxynaphthalene-1-carboxylic acid |

Reduction to Amines

The nitrile group can be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation and reduction with metal hydrides. studymind.co.uk

Catalytic hydrogenation involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. studymind.co.ukchemguide.co.uk This industrial method often requires elevated temperatures and pressures. studymind.co.uk To minimize the formation of secondary and tertiary amine byproducts, ammonia is sometimes added to the reaction mixture. commonorganicchemistry.com

Alternatively, strong reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like dry ether can effectively reduce nitriles to primary amines. studymind.co.ukchemguide.co.uk The reaction is typically followed by an acidic workup. studymind.co.uk Borane-tetrahydrofuran (BH₃-THF) and borane-dimethylsulfide (BH₃-SMe₂) are other suitable reagents for this transformation. commonorganicchemistry.com

Table 2: Reduction of the Carbonitrile Group

| Reducing Agent | Conditions | Product |

| H₂ / Metal Catalyst (Pd, Pt, or Ni) | High temperature and pressure | 5-(Aminomethyl)naphthalen-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Dry ether, followed by acid workup | 5-(Aminomethyl)naphthalen-1-ol |

| Borane-THF (BH₃-THF) | THF, heating | 5-(Aminomethyl)naphthalen-1-ol |

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. youtube.com This leads to the formation of an intermediate imine anion, which can then be protonated or react further.

One important example is the addition of organometallic reagents, such as Grignard reagents. The addition of a Grignard reagent to the nitrile, followed by hydrolysis, yields a ketone. This reaction proceeds through the formation of a magnesium salt of a ketimine, which is then hydrolyzed.

Another significant reaction is the addition of the cyanide ion itself, though this is more relevant to α,β-unsaturated nitriles. For simple nitriles, the focus is often on additions that lead to heterocyclic systems, although specific examples involving 5-hydroxynaphthalene-1-carbonitrile are not extensively documented in general literature. The reactivity of the nitrile towards nucleophiles is a fundamental aspect of its chemistry. masterorganicchemistry.com

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is also a site of significant reactivity, primarily acting as a nucleophile or being susceptible to oxidation.

Etherification and Esterification Reactions

The hydroxyl group can be readily converted into an ether or an ester. Etherification is typically achieved by reacting the phenoxide, formed by treating the phenol (B47542) with a base, with an alkyl halide (Williamson ether synthesis). The choice of base and solvent is crucial for the success of this reaction.

Esterification can be carried out by reacting the phenol with a carboxylic acid or, more commonly, with a more reactive carboxylic acid derivative like an acid chloride or an acid anhydride (B1165640), often in the presence of a base or an acid catalyst. youtube.com This reaction is fundamental in synthesizing a wide array of ester derivatives.

Table 3: Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product |

| Etherification | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl halide (R-X) | 5-Alkoxynaphthalene-1-carbonitrile |

| Esterification | Carboxylic acid anhydride or acid chloride, often with a base catalyst (e.g., pyridine) | 4-Cyano-1-naphthyl ester |

Oxidation Reactions

The electron-donating hydroxyl group makes the naphthalene (B1677914) ring system susceptible to oxidation. Phenols can be oxidized to quinones under various conditions. The specific outcome of the oxidation of this compound would depend on the oxidizing agent and reaction conditions. Strong oxidizing agents could potentially lead to the formation of a naphthoquinone derivative. The presence of the electron-withdrawing nitrile group would influence the regioselectivity of the oxidation.

Phenolic Coupling Reactions

Phenolic coupling reactions are fundamental transformations for creating C-C or C-O bonds, often leading to the formation of dimers or more complex polyphenolic structures. While specific studies on the oxidative coupling of this compound are not extensively documented, the reactivity can be inferred from studies on related naphthols and phenols. The process typically involves the oxidation of the phenolic hydroxyl group to generate a phenoxy radical. This radical species can then couple with another molecule.

The oxidative coupling of naphthols has been explored using various catalytic systems, including those based on copper, ruthenium, vanadium, and iron. nih.gov For instance, the silver complex [Ag(NH₃)₂]⁺, commonly used in the Tollens' test, has been shown to facilitate the direct C-C oxidative coupling of β-naphthol to form 1,1'-bi-2-naphthol (B31242) (BINOL). nih.gov This reaction pairs the reduction of Ag⁺ to Ag⁰ with the oxidation of the phenol to a bisphenol. nih.gov

However, phenolic coupling reactions can be challenging to control due to the multiple resonance forms of the radical intermediate, which can lead to different coupling sites. nih.gov For a substrate like this compound, coupling could theoretically occur at positions ortho or para to the hydroxyl group (the C4 and C6 positions), leading to various regioisomeric biaryl products. Furthermore, competition between C-C and C-O coupling is possible, with the latter yielding diaryl ether linkages. nih.gov The development of selective C-O coupling protocols is an area of active research, though these methods are often highly dependent on the specific substrate and catalyst employed. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring

Regioselectivity and Directing Effects of Substituents

The regioselectivity of aromatic substitution on the this compound ring is governed by the powerful and opposing electronic effects of its two substituents.

Hydroxyl (-OH) Group at C5: The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. In the naphthalene system, it will strongly activate the positions ortho (C4, C6) and para (C8, although C8 is often sterically hindered) to itself.

Nitrile (-CN) Group at C1: The nitrile group is a strongly deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance. It reduces the electron density of the ring to which it is attached, making it less susceptible to electrophilic attack.

In this compound, these groups are on separate rings of the naphthalene core. Consequently, the ring containing the hydroxyl group is highly activated, while the ring with the nitrile group is deactivated. Therefore, electrophilic aromatic substitution is expected to occur almost exclusively on the hydroxyl-bearing ring. The most likely positions for substitution are C4 and C6, which are ortho to the activating hydroxyl group and are not on the deactivated ring.

Studies on analogous compounds confirm this predicted regioselectivity. For example, the nitration of 5-methoxy-1-naphthol, where the methoxy (B1213986) group is electronically similar to a hydroxyl group, shows substitution occurring on the activated ring. rsc.org Similarly, theoretical calculations on 1,1'-bi-2-naphthol (BINOL) show that the highest occupied molecular orbital (HOMO) has large coefficients at the C6 position, making it the most favorable site for electrophilic attack, with steric factors hindering attack at the C8 position. acs.org This principle reinforces the expectation that substitution on this compound will be directed to the C6 position, and potentially the C4 position.

Halogenation, Nitration, and Sulfonation Studies

While specific studies detailing the halogenation, nitration, and sulfonation of this compound are sparse, the outcomes can be reliably predicted based on the directing effects discussed above and research on closely related naphthalenes.

Nitration: The nitration of 5-methoxy-1-naphthol provides a strong model for the nitration of this compound. rsc.org In these studies, nitration using nitric acid in acetic acid led to substitution on the activated ring, yielding nitro derivatives. rsc.org Based on this, this compound would be expected to yield primarily 6-nitro-5-hydroxynaphthalene-1-carbonitrile and/or 4-nitro-5-hydroxynaphthalene-1-carbonitrile under similar conditions.

Table 1: Analogous Nitration of a Substituted Naphthol

| Starting Material | Reagents | Product(s) | Reference |

|---|---|---|---|

| 5-Methoxy-1-naphthol | HNO₃ in acetic acid | Mixture including 2-nitro-, 4-nitro-, and 2,4-dinitro-5-methoxy-1-naphthol | rsc.org |

Halogenation and Sulfonation: For halogenation (e.g., with Br₂ in a suitable solvent) and sulfonation (e.g., with concentrated H₂SO₄), the substitution pattern is also expected to follow the directing influence of the powerful hydroxyl activator. The primary products would be the 6-halo and 6-sulfo derivatives, with the potential formation of 4-substituted isomers as well. The harsh conditions of some sulfonation reactions could potentially lead to di-substituted products.

Cycloaddition Reactions and Annulation Strategies

Heterocyclic Ring Formation at the Naphthalene Core

The this compound scaffold is a valuable precursor for constructing more complex heterocyclic systems. The reactive sites—the phenolic hydroxyl group, the activated aromatic ring, and the nitrile function—can all participate in cyclization and annulation reactions.

Naphthols are widely used in multicomponent reactions to build diverse heterocyclic frameworks. For example, 2-naphthol (B1666908) readily participates in condensation reactions with aldehydes and other reagents to form xanthenes, chromenes, and other oxygen-containing heterocycles. fardapaper.irdntb.gov.ua It is plausible that this compound could undergo similar transformations, where the hydroxyl group and the activated C4 or C6 position react to form new fused rings.

More sophisticated strategies can also be envisioned. A study on the reaction of 2-bromo-1-naphthol with arylacetonitriles in the presence of a strong base (LiTMP) demonstrates a tandem addition-rearrangement pathway. rsc.org This reaction proceeds through a 2,3-didehydronaphthalene 1-oxide (aryne) intermediate, which undergoes a cycloaddition with an N-lithiated ketenimine to ultimately yield 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles. rsc.org This highlights how a functionalized naphthol can be converted into a more complex, substituted naphthalene system, which can be a key step in building fused heterocycles.

Table 2: Examples of Heterocycle/Annulation Strategies Using Naphthol Precursors

| Naphthol Precursor | Reagents | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Naphthol | Aromatic aldehydes | 14-Aryl-14H-dibenzo[a,j]xanthenes | Condensation | fardapaper.ir |

| 2-Bromo-1-naphthol | Arylacetonitriles, LiTMP | 3-Arylmethyl-1-hydroxynaphthalene-2-carbonitriles | Aryne formation followed by cycloaddition/rearrangement | rsc.org |

Furthermore, photocycloaddition reactions of 1-naphthol (B170400) derivatives with alkenes have been shown to be a powerful tool for creating complex polycyclic structures. acs.org By carefully selecting the photocatalyst and reaction conditions, it is possible to control the regioselectivity of the cycloaddition to favor ortho ([2+2]), meta ([3+2]), or para ([4+2]) adducts. acs.org These cycloadducts can then serve as versatile intermediates for further transformations into novel heterocyclic systems.

Catalyst-Mediated Reactivity

Catalysts play a crucial role in modulating the reactivity and selectivity of reactions involving this compound and its analogs.

Oxidative Coupling: As mentioned previously, metal catalysts based on vanadium, copper, and iron are effective for the oxidative coupling of phenols and naphthols. nih.gov These catalysts facilitate the formation of the key radical intermediates and can influence the chemo- and regioselectivity of the coupling process, favoring either C-C or C-O bond formation. nih.gov

Photocatalysis: In the realm of cycloaddition reactions, photocatalysts are essential for controlling reaction pathways. For example, iridium-based photosensitizers have been used to achieve tunable photocycloadditions of 1-naphthol derivatives. acs.org The choice of catalyst can dictate whether the reaction proceeds through different excited states, leading to distinct ortho, meta, or para cycloadducts. acs.org

Base-Mediated Reactions: Strong, non-nucleophilic bases like lithium tetramethylpiperidide (LiTMP) can act as reagents to induce unique reactivity. In the synthesis of substituted hydroxynaphthalene carbonitriles from 2-bromo-1-naphthol, LiTMP is used to generate a highly reactive aryne intermediate, which is the key step enabling the subsequent cycloaddition and rearrangement. rsc.org

Transition Metal Cross-Coupling: While not explicitly detailed for this molecule, the presence of a hydroxyl group allows for conversion to a triflate, and the potential to introduce a halogen onto the ring (as discussed in section 5.3.2) opens the door to a vast array of powerful catalyst-mediated cross-coupling reactions. Palladium- or nickel-catalyzed reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination would allow for the direct installation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the naphthalene core, providing a versatile strategy for derivatization.

Transition Metal Catalysis for Cross-Coupling Reactions

The presence of a hydroxyl group on the naphthalene core of this compound suggests its potential as a substrate in transition metal-catalyzed oxidative coupling reactions. While direct studies on this specific molecule are not prevalent in the reviewed literature, the extensive research on the oxidative coupling of other naphthols provides a strong basis for predicting its reactivity. These reactions are pivotal for the construction of C-C bonds, leading to the formation of bi-aryl compounds, which are significant motifs in chiral ligands and biologically active molecules. dntb.gov.uaresearchgate.net

Iron, copper, and vanadium complexes have emerged as effective catalysts for the aerobic asymmetric oxidative coupling of 2-naphthols. researchgate.netresearchgate.netacs.org These reactions typically proceed via a radical mechanism, where the metal center facilitates the oxidation of the naphthol to a naphthoxy radical. Subsequent radical-radical coupling then leads to the formation of the desired bi-naphthol product. It is anticipated that this compound would behave similarly, with the hydroxyl group directing the coupling.

The reaction conditions for such transformations are generally mild, often utilizing air or oxygen as the terminal oxidant. acs.org The enantioselectivity of these reactions is a crucial aspect, and various chiral ligands have been developed to induce stereocontrol. For instance, iron catalysts in conjunction with bisquinolyldiamine ligands have shown success in the asymmetric oxidative homo-coupling of 2-naphthols, yielding enantioenriched BINOL derivatives. researchgate.net Similarly, chiral bimetallic oxovanadium complexes have demonstrated high efficiency and enantioselectivity in the oxidative coupling of 2-naphthols. acs.org

Table 1: Representative Transition Metal-Catalyzed Oxidative Coupling of Naphthols

| Catalyst System | Naphthol Substrate | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Fe(ClO4)2 / Bisquinolyldiamine | 2-Naphthol | 1,1'-Bi-2-naphthol | up to 99 | up to 81:19 er | researchgate.net |

| Chiral Bimetallic Oxovanadium | Substituted 2-Naphthols | Binaphthols | up to 98 | up to 98 | acs.org |

| Copper Salt / Chiral Auxiliary | 2-Naphthol | 1,1'-Bi-2-naphthols | N/A | N/A | researchgate.net |

This table presents data from analogous reactions of other naphthols to illustrate the potential of similar transformations for this compound.

Organocatalysis in Functionalization

Organocatalysis offers a powerful, metal-free alternative for the functionalization of aromatic compounds like this compound. The electron-rich nature of the naphthalene ring, activated by the hydroxyl group, makes it a suitable nucleophile in various organocatalytic reactions. The cyano group, being electron-withdrawing, can influence the regioselectivity of these transformations.

Friedel-Crafts Reactions: Naphthols are known to participate in enantioselective Friedel-Crafts reactions with various electrophiles. acs.orgnih.govrsc.org For instance, the reaction of 1-naphthols with aldimines, catalyzed by bifunctional organocatalysts, provides access to chiral aminoarylnaphthols. acs.org Similarly, asymmetric Friedel-Crafts alkylation/cyclization cascade reactions of 1-naphthols with α,β-unsaturated aldehydes have been developed. nih.gov Given these precedents, this compound is expected to undergo Friedel-Crafts reactions at the activated positions of the naphthalene ring, likely ortho to the hydroxyl group. The specific site of functionalization would be influenced by the steric and electronic effects of both the hydroxyl and cyano substituents.

Dearomatization Reactions: Organocatalytic asymmetric dearomatization of naphthols is a valuable strategy for the synthesis of chiral naphthalenones. rsc.org These reactions often employ a chiral organocatalyst to control the stereochemical outcome. For example, an organocatalytic asymmetric chlorinative dearomatization of naphthols has been reported to produce naphthalenones with a chlorine-containing all-substituted stereocenter in high yield and enantioselectivity. rsc.org The hydroxyl group of this compound could facilitate such dearomatization processes, leading to highly functionalized, non-aromatic structures.

Table 2: Examples of Organocatalytic Functionalization of Naphthols

| Reaction Type | Naphthol Substrate | Electrophile/Reagent | Catalyst | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Friedel-Crafts | 1-Naphthol | N-Ts phenyl imine | Bifunctional organocatalyst | Aminonaphthol | 62-92 | N/A | acs.org |

| Friedel-Crafts Alkylation/Cyclization | 1-Naphthols | α,β-Unsaturated aldehydes | Diphenylprolinol ether | Chiral chromanes | High | High | nih.gov |

| Chlorinative Dearomatization | Naphthols | Chlorinating agent | Organocatalyst | Chiral naphthalenones | up to 97 | up to 96 | rsc.org |

| Friedel-Crafts/Cascade | Naphthols | Nitroolefins | Bifunctional thiourea-tertiary amine | Dihydronaphthofuranyl-2-hydroxylamine derivatives | N/A | up to 95 | rsc.org |

This table showcases the utility of organocatalysis on naphthol scaffolds, suggesting potential reaction pathways for this compound.

Research Applications of 5 Hydroxynaphthalene 1 Carbonitrile and Its Derivatives

Advanced Materials Science Research

Polymer and Composite Material Integration

While specific studies detailing the integration of 5-Hydroxynaphthalene-1-carbonitrile into polymers are not prevalent in publicly accessible literature, the fundamental properties of its naphthalene (B1677914) core and functional groups suggest significant potential. The incorporation of naphthalene-based monomers into polymers is a well-established strategy for enhancing thermal, mechanical, and optical properties. The rigid, planar structure of the naphthalene unit contributes to higher glass transition temperatures (Tg) and improved thermal stability in the resulting polymers.

Derivatives of hydroxynaphthalenes are utilized in the synthesis of high-performance polymers such as polyamides, polyimides, and epoxy resins. For instance, the introduction of a naphthalene unit into a polyimide backbone has been shown to improve thermal stability without compromising solubility. lboro.ac.uk In one study, a novel diamine containing a naphthalene moiety was copolymerized to produce polyimides with a 5% weight loss temperature (T5) significantly higher than their biphenyl-based counterparts. lboro.ac.uk

Naphthalene derivatives are also crucial in the formulation of advanced epoxy resins. Epoxy compounds derived from naphthalene-2,7-diol, when cross-linked, exhibit good thermal resistance, remaining stable up to approximately 250 °C. lookchem.comsyrris.jpresearchgate.net These materials also demonstrate desirable properties such as increased hardness and photoluminescence. lookchem.comsyrris.jp The integration of the naphthalene moiety is associated with enhanced thermal properties and moisture resistance. lookchem.com

The bifunctionality of this compound, possessing both a hydroxyl group and a nitrile group, makes it a candidate for step-growth polymerization. The hydroxyl group can react to form esters or ethers, while the nitrile group can undergo reactions such as trimerization to form triazine rings, which are known for their thermal stability and can act as cross-linking points. This dual reactivity could allow it to be used as a monomer for creating highly cross-linked, heat-resistant thermosets.

Table 1: Properties of Naphthalene-Based Polymers

| Polymer Type | Naphthalene Monomer Used | Key Improved Properties | Reference |

|---|---|---|---|

| Polyimide | 6-hexyloxy-naphthalen-3′,5′-diaminobenzoate | Enhanced thermal stability, good solubility | lboro.ac.uk |

| Epoxy Resin | Naphthalene-2,7-diol | Good thermal resistance (stable to ~250°C), increased hardness | lookchem.comsyrris.jpresearchgate.net |

Catalysis Research

The unique electronic and structural features of this compound suggest its potential utility in various areas of catalysis research, although direct applications remain a developing field. Its potential lies in ligand design, as a scaffold for organocatalysts, and in photocatalytic systems.

Ligand Design for Metal Complex Catalysts

This compound possesses two potential coordination sites: the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group. This allows it to act as a bidentate ligand, chelatin to a metal center to form a stable five-membered ring. The rigid naphthalene backbone would enforce a specific geometry on the resulting metal complex, which can be advantageous for stereoselective catalysis. The electronic properties of the complex can be tuned by the naphthalene ring system. While direct studies using this specific molecule as a ligand are scarce, the principle is well-established with similar aromatic hydroxy-nitrile compounds. The coordination of such ligands to metals like platinum, ruthenium, and copper is a key area in the development of catalysts for a variety of organic transformations.

Organocatalyst Scaffold Development

The field of asymmetric organocatalysis often relies on chiral molecules that can induce enantioselectivity in chemical reactions. sigmaaldrich.comjru.edu.in The rigid structure of the naphthalene core in this compound makes it an attractive scaffold for the development of new organocatalysts. By chemically modifying the hydroxyl and nitrile groups, or by introducing chiral substituents onto the naphthalene ring, it is possible to create a defined chiral pocket around a catalytically active site. For example, the hydroxyl group could be functionalized with a chiral auxiliary, which could then direct the approach of a substrate to the catalytically active part of the molecule. The development of catalysts based on rigid aromatic scaffolds is a promising strategy for achieving high levels of stereocontrol in organic synthesis.

Photocatalysis with Naphthalene-Derived Systems

Naphthalene and its derivatives are known to be photoactive and have been studied in the context of photocatalysis. Research has shown that naphthalene can be degraded photocatalytically using semiconductor nanoparticles like zinc oxide (ZnO) and titanium dioxide (TiO2). lookchem.comumontreal.ca In these systems, the naphthalene derivative is typically the substrate being transformed. For example, studies on the photocatalytic degradation of 1-naphthol (B170400) show that it photodegrades on the surfaces of various metal oxides, with ZnO and TiO2 being particularly efficient. nih.gov

Furthermore, theoretical studies on cyano-substituted naphthalenes complexed with water have investigated their photoionization pathways. nih.gov These studies indicate that charge-transfer excitations can occur from the aromatic molecule to the water, suggesting that naphthalene-derived systems can play a role in photo-induced charge separation processes, which are fundamental to photocatalysis. nih.gov While this compound itself has not been reported as a primary photocatalyst, its chromophoric naphthalene core and electron-withdrawing nitrile group suggest it could participate in or influence photocatalytic cycles, potentially acting as a photosensitizer or as a component in a larger photocatalytic assembly.

Table 2: Photocatalytic Degradation of Naphthalene

| Photocatalyst | Substrate | pH | Catalyst Dose | Degradation | Reference |

|---|---|---|---|---|---|

| ZnO Nanoparticles | Naphthalene | 12 | 666.67 mg/L | >90% in 395 min | lookchem.com |

Intermediates in Complex Molecule Synthesis

The reactivity of its functional groups combined with the stable aromatic core makes this compound a potentially valuable intermediate in the construction of more complex molecular architectures.

Building Block Utility in Multi-step Organic Transformations